4-Fluorophenyl pivalate
Overview
Description
4-Fluorophenyl pivalate is an organic compound with the molecular formula C12H13FO2. It is a derivative of pivalic acid and contains a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorophenyl pivalate can be synthesized through the esterification of 4-fluorophenol with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl pivalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4-fluorophenol and pivalic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 4-fluorophenyl methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-Fluorophenol and pivalic acid.
Reduction: 4-Fluorophenyl methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl pivalate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Materials Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study the effects of fluorinated compounds on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Mechanism of Action
The mechanism of action of 4-fluorophenyl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-fluorophenol, which may interact with enzymes or receptors in biological systems. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain targets due to its electronegativity and ability to form hydrogen bonds .
Comparison with Similar Compounds
4-Fluorophenyl acetate: Similar structure but with an acetate group instead of a pivalate group.
4-Fluorophenyl benzoate: Contains a benzoate group instead of a pivalate group.
4-Fluorophenyl methanol: The ester group is reduced to an alcohol group.
Uniqueness: 4-Fluorophenyl pivalate is unique due to the presence of the bulky pivalate group, which can influence its reactivity and interactions with other molecules. The fluorine atom also imparts distinct electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-fluorophenyl) 2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQPFMBCWMZTEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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